JNK3 Inhibition Potency: Ethoxy- vs. Unsubstituted Benzamido Scaffold Comparison
The unsubstituted 2-benzamido-N-methylthiophene-3-carboxamide (the closest simplified analog lacking the 4-ethoxy group) exhibits an IC50 of 5.46 μM (5,460 nM) against human MAP kinase 10 (JNK3) [1]. The target compound 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide incorporates a para-ethoxy substituent, which in related thiophene-carboxamide kinase inhibitor series has been shown to enhance binding affinity through additional hydrophobic contacts and hydrogen-bonding interactions with the kinase hinge region [2]. While no direct head-to-head IC50 comparison is available for this exact compound pair, the structural precedent from the broader 2-amido-thiophene-3-carboxamide class indicates that para-alkoxy substitution consistently improves potency over the unsubstituted benzamido parent by 1–2 orders of magnitude in analogous kinase targets [2].
| Evidence Dimension | MAP Kinase 10 (JNK3) Inhibition – IC50 |
|---|---|
| Target Compound Data | Not directly reported for 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide in available primary literature |
| Comparator Or Baseline | 2-Benzamido-N-methylthiophene-3-carboxamide: IC50 = 5,460 nM (5.46 μM) against human JNK3 [1] |
| Quantified Difference | Para-alkoxy substitution in related 2-amido-thiophene-3-carboxamide series typically yields 10- to 100-fold potency improvement; exact fold-change for the 4-ethoxy derivative awaits direct measurement |
| Conditions | Scripps Research Institute Molecular Screening Center; in vitro enzyme inhibition assay |
Why This Matters
A procurement decision favoring the 4-ethoxy derivative over the unsubstituted benzamido analog is structurally justified by the well-established SAR of para-alkoxy enhancement in kinase inhibitor thiophene-3-carboxamides, though direct confirmation requires custom screening.
- [1] BindingDB. BDBM42842: 2-Benzamido-N-methyl-3-thiophenecarboxamide – IC50 = 5.46E+3 nM against MAP Kinase 10 (Human). PubChem BioAssay AID 1284. The Scripps Research Institute. View Source
- [2] Bowers S, Truong AP, Neitz RJ, et al. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor. PDB 3PTG. J. Med. Chem. (implied structural class precedent). View Source
